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Technical Support Center: Quantification of
Ribonucleic Acid in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize

interference during the quantification of ribonucleic acid (RNA) in complex matrices.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in RNA quantification?

A1: Interference in RNA quantification can arise from the biological sample itself, the reagents

used during extraction, or from consumables.[1] Complex matrices like blood, plasma, soil, and

plant tissues are rich in substances that can inhibit downstream enzymatic reactions such as

reverse transcription (RT) and quantitative PCR (qPCR).[2][3]

Common Sources of Inhibitors by Sample Type:

Blood/Plasma: Hemoglobin, heparin, immunoglobulins (IgG), and proteases.[1][4][5]

Soil and Environmental Samples: Humic acids.[1][3]

Plant Tissues: Polysaccharides, polyphenols, and other secondary metabolites.[6]
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General Reagents and Consumables: Phenol, ethanol, isopropanol, salts (e.g., guanidinium

isothiocyanate), detergents (e.g., SDS), and powder from disposable gloves.[1][7]

Q2: How can I assess the purity and integrity of my RNA sample?

A2: Assessing RNA quality is a critical step before quantification to ensure reliable results.[8][9]

The most common methods include:

UV Spectrophotometry: This method is used to determine RNA concentration and purity by

measuring absorbance at 260 nm, 280 nm, and 230 nm.[10]

The A260/A280 ratio assesses protein contamination, with a ratio of ~2.0 generally

considered pure for RNA.[8][10]

The A260/A230 ratio indicates contamination by organic compounds or salts, with an ideal

ratio being close to 2.0.[8][10]

RNA Integrity Number (RIN): This is a more advanced method using automated capillary

electrophoresis to provide a quantitative assessment of RNA integrity on a scale from 1

(completely degraded) to 10 (fully intact).[8][9]

Q3: What are the key differences between common RNA isolation methods?

A3: Several methods are available for RNA isolation, each with its own advantages and

disadvantages depending on the sample type and downstream application.[11][12]

Phenol-Chloroform Extraction: A traditional method that uses organic solvents to separate

RNA from DNA and proteins.[7][11] It is effective for disrupting cells and denaturing proteins,

often resulting in high yields.[7] However, it is labor-intensive and involves hazardous

chemicals.[12]

Silica-Based Spin Columns: This method relies on the binding of RNA to a silica membrane

in the presence of high salt concentrations.[11] It is a rapid and easy-to-use technique that

generally yields high-purity RNA.[13]

Magnetic Bead-Based Purification: This technique employs magnetic particles with a high

affinity for RNA to capture it from the sample lysate.[11][12] It is easily automatable and
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efficient for high-throughput applications.

Troubleshooting Guides
This section provides solutions to common problems encountered during RNA quantification

experiments.

Problem 1: Low RNA Yield

Possible Cause Recommended Solution

Incomplete cell or tissue lysis

Ensure complete homogenization of the sample.

For tough-to-lyse samples, consider mechanical

disruption methods like bead beating or grinding

in liquid nitrogen.[13]

Incorrect RNA precipitation

Use the correct amount of isopropanol or

ethanol and ensure proper incubation times and

temperatures.

RNA degradation

Work in an RNase-free environment. Use

RNase-free reagents and consumables.[13] For

tissues, use a stabilizing agent like RNAlater

immediately after collection.[14]

Suboptimal elution from silica columns

Ensure the elution buffer is applied directly to

the center of the membrane and allow for a

sufficient incubation period before

centrifugation.

Problem 2: Poor RNA Purity (Low A260/A280 or A260/A230 Ratios)
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Possible Cause Recommended Solution

Protein contamination (low A260/A280)

Perform an additional chloroform extraction or

use a column-based cleanup kit. Ensure

complete phase separation during phenol-

chloroform extraction.

Phenol carryover (low A260/A280)

Be careful not to transfer any of the organic

phase when collecting the aqueous phase

during phenol-chloroform extraction. Perform an

additional chloroform extraction.

Salt or organic compound contamination (low

A260/A230)

Include additional wash steps with 70-80%

ethanol during column-based purification to

remove residual salts.[11][14] For TRIzol

precipitates, an ethanol wash can help desalt

the sample.[14]

Guanidinium isothiocyanate carryover

Ensure sufficient washing steps are performed

when using methods that employ this chaotropic

salt for lysis.

Problem 3: Evidence of qPCR Inhibition (Delayed Cq values, low amplification efficiency)
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Possible Cause Recommended Solution

Inhibitors from the sample matrix (e.g., heparin,

humic acids)

Use a robust RNA extraction kit designed to

remove inhibitors from complex samples.[2]

Perform additional purification steps like ethanol

precipitation or use a specialized cleanup kit.[2]

Carryover of reagents from RNA extraction (e.g.,

ethanol, phenol)

Ensure complete removal of ethanol by air-

drying the RNA pellet before resuspension. Be

meticulous during phenol-chloroform extraction

to avoid phenol carryover.[7]

High concentration of template RNA

Dilute the RNA template to reduce the

concentration of inhibitors.[2][4] It is important to

ensure the target remains detectable after

dilution.[2]

Genomic DNA contamination

Treat the RNA sample with RNase-free DNase

to remove any contaminating genomic DNA,

which can interfere with primer binding and

amplification.[7][13]

Experimental Protocols & Data
Table 1: RNA Quality Assessment and Acceptance
Criteria

Quality Metric Method
Acceptable Range

for Pure RNA

Indication of

Contamination

A260/A280 Ratio
UV

Spectrophotometry
~2.0

< 1.8 suggests protein

or phenol

contamination.

A260/A230 Ratio
UV

Spectrophotometry
>1.8

< 1.8 suggests salt or

organic compound

contamination.[8]

RNA Integrity Number

(RIN)

Capillary

Electrophoresis

> 7.0 for most

applications

< 7.0 indicates RNA

degradation.
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Protocol: General RNA Extraction using Silica Spin
Columns

Sample Homogenization: Disrupt and homogenize the sample in a lysis buffer containing a

chaotropic agent (e.g., guanidinium isothiocyanate) to inactivate RNases.

Ethanol Addition: Add ethanol to the lysate to promote RNA binding to the silica membrane.

Binding: Load the lysate onto the spin column and centrifuge. The RNA will bind to the silica

membrane.

Washing: Perform a series of wash steps with provided wash buffers to remove proteins,

salts, and other contaminants.

DNase Treatment (Optional but Recommended): Perform an on-column DNase digestion to

remove any contaminating genomic DNA.

Final Wash: Perform a final wash to remove the DNase and any remaining contaminants.

Elution: Elute the purified RNA from the membrane using RNase-free water or elution buffer.
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Click to download full resolution via product page

Caption: A generalized workflow for RNA extraction, purification, and quantification.
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Caption: A decision tree for troubleshooting qPCR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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